molecular formula C19H27N5O3S B2571542 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one CAS No. 896087-14-2

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one

Cat. No. B2571542
CAS RN: 896087-14-2
M. Wt: 405.52
InChI Key: BXHMUIFDBHVBEB-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.

Scientific Research Applications

Angiotensin II Antagonists

Triazole derivatives have been synthesized and evaluated for their potential as angiotensin II (AII) antagonists. These compounds, including variations with triazoles bearing alkyl substituents and specific side chains, showed significant potency. For example, certain triazole derivatives blocked the AII pressor response in conscious rats, demonstrating potential for the treatment of hypertension (Ashton et al., 1993).

Corrosion Inhibitors

A theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, closely related to triazole derivatives, elucidated their efficiency and reactive sites as corrosion inhibitors. This study aligns with the search for new materials capable of protecting metals against corrosion, highlighting the relevance of such compounds in industrial applications (Wang et al., 2006).

Cytotoxicity and DNA Binding

Research into bis-1,3,4-oxadiazoles and bis-pyrazoles derived from 1,4-bis[5-thio-4-substituted-1,2,4-triazol-3-yl]butane revealed their in-vitro cytotoxicity potential against various human cancer cell lines. Additionally, DNA binding studies of these compounds offer insights into their mechanism of action, suggesting potential therapeutic applications in cancer treatment (Purohit et al., 2011).

Cell Viability Assays

The use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and related compounds in cell viability assays underscores the importance of such derivatives in biological research. These assays are crucial for evaluating the cytotoxicity of new compounds and understanding their effects on cell metabolism (Abe & Matsuki, 2000).

Antimicrobial Activity

Synthesis and evaluation of 1,4-bis(4-substituted-5-mercapto-1,2,4-triazol-3-yl)butane derivatives have shown significant in vitro cytotoxicity and anti-microbial activity. This research points to the potential use of triazole derivatives as leads for the development of new antimicrobial agents (Purohit & Mayur, 2012).

properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S/c1-14-5-7-18(8-6-14)28(26,27)23-11-9-22(10-12-23)19(25)13-15(2)24-17(4)20-16(3)21-24/h5-8,15H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHMUIFDBHVBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=NC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one

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